molecular formula C10H17BClN3O2 B11775619 (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride

Cat. No.: B11775619
M. Wt: 257.53 g/mol
InChI Key: SYFHXHYFGLRMOU-UHFFFAOYSA-N
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Description

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative with a heterocyclic pyridine ring. It is primarily used as an intermediate and building block in various chemical syntheses . The compound is known for its utility in medicinal chemistry and organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 6-chloropyridin-3-ylboronic acid with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield pyridine N-oxides, while reduction reactions can produce various reduced derivatives of the original compound .

Scientific Research Applications

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical assays and probes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The piperazine ring enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride lies in its combination of a boronic acid group with a piperazine-substituted pyridine ring. This structure imparts distinct reactivity and binding properties, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C10H17BClN3O2

Molecular Weight

257.53 g/mol

IUPAC Name

[6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid;hydrochloride

InChI

InChI=1S/C10H16BN3O2.ClH/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16;/h2-3,8,15-16H,4-7H2,1H3;1H

InChI Key

SYFHXHYFGLRMOU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)N2CCN(CC2)C)(O)O.Cl

Origin of Product

United States

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